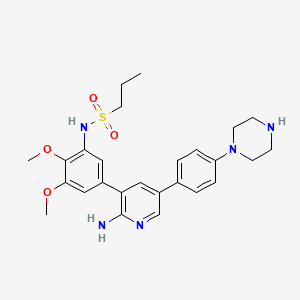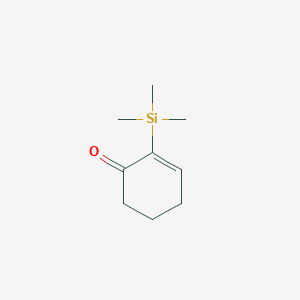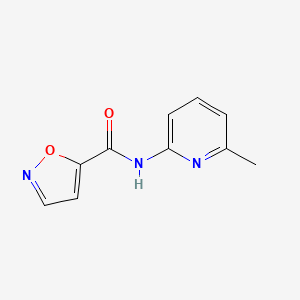![molecular formula C10H10O2S B11936501 (2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid is an organic compound characterized by the presence of a propenoic acid group attached to a phenyl ring substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfanyl)benzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 3-(methylsulfanyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at a temperature of around 60-80°C for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The propenoic acid group can be reduced to a propanoic acid group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents at low temperatures.
Substitution: Nitric acid, bromine; typically carried out in the presence of a catalyst such as sulfuric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Applications De Recherche Scientifique
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid: Characterized by the presence of a methylsulfanyl group on the phenyl ring.
(2E)-3-[3-(ethylsulfanyl)phenyl]-2-propenoic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
(2E)-3-[3-(methylsulfinyl)phenyl]-2-propenoic acid: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H10O2S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(E)-3-(3-methylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O2S/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ |
Clé InChI |
KIKJAUXNVMRGCN-AATRIKPKSA-N |
SMILES isomérique |
CSC1=CC=CC(=C1)/C=C/C(=O)O |
SMILES canonique |
CSC1=CC=CC(=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)

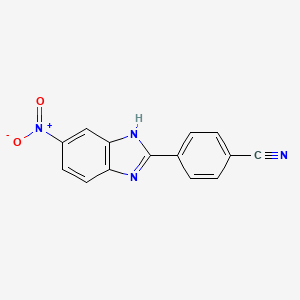
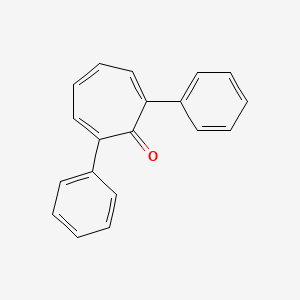
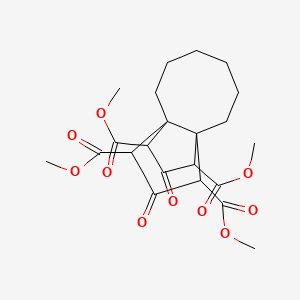
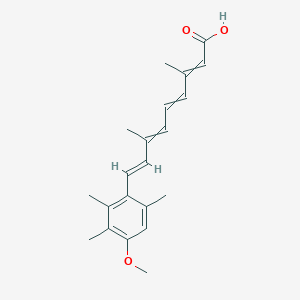
![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)
